11-Ketoprogesterone

Descripción

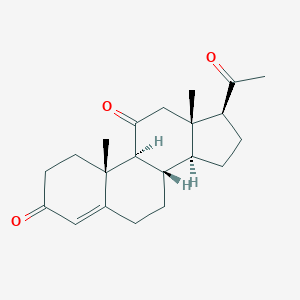

11-Ketoprogesterone (11KP4), a C11-oxy steroid, is a progesterone derivative characterized by a ketone group at the C11 position. It is biosynthesized via the oxidation of 11β-hydroxyprogesterone (11βOHP4) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) . Conversely, 11βHSD1 catalyzes the reduction of 11KP4 back to 11βOHP4, establishing a redox equilibrium critical in steroid homeostasis . 11KP4 is implicated in diverse physiological and pathological contexts, including congenital adrenal hyperplasia (CAH), prostate cancer, and benign prostatic hyperplasia (BPH), where it contributes to androgen signaling .

Structure

2D Structure

Propiedades

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3/t15-,16+,17-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAVAGKRWFGIEA-DADBAOPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031475 | |

| Record name | 11-Ketoprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-15-4 | |

| Record name | Pregn-4-ene-3,11,20-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Ketoprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Ketoprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregn-4-ene-3,11,20-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-KETOPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y1Y86O4T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

11-Ketoprogesterone can be synthesized through various chemical routes. One common method involves the oxidation of progesterone using reagents such as chromium trioxide or pyridinium chlorochromate . Industrial production methods typically involve large-scale chemical synthesis using similar oxidation reactions under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

11-Ketoprogesterone undergoes several types of chemical reactions:

Oxidation: It can be further oxidized to form other ketone derivatives.

Reduction: Reduction reactions can convert it back to progesterone or other reduced forms.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming derivatives like 9α-bromo-11-ketoprogesterone.

Common reagents used in these reactions include chromium trioxide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions include various ketone and alcohol derivatives .

Aplicaciones Científicas De Investigación

Role in Prostate Cancer Research

Recent studies have identified 11-KP as a precursor to 11-oxygenated androgens, which are implicated in the progression of castration-resistant prostate cancer (CRPC). These androgens can activate the androgen receptor (AR), which is a critical driver of prostate cancer development.

Key Findings:

- Androgen Activation: 11-KP is converted into 11-ketotestosterone (11KT), a potent AR agonist, at concentrations comparable to testosterone. The effective concentration (EC50) for 11KT is approximately 0.74 nmol/L, while testosterone's EC50 is about 0.22 nmol/L .

- Clinical Relevance: In CRPC patients, physiologically relevant levels of 11KT have been observed, suggesting its potential role in disease progression after androgen deprivation therapy (ADT) .

Endocrine Effects and Metabolic Studies

11-KP has been studied for its metabolic effects, particularly concerning insulin sensitivity and glucose metabolism. Research indicates that it may have diabetogenic properties similar to those of other progesterone derivatives.

Case Study:

- A study compared the diabetogenicity of 11-KP with that of 11β-hydroxyprogesterone (11OHP). Both compounds exhibited significant effects on glucose metabolism, highlighting their relevance in endocrine research .

Veterinary Medicine Applications

In veterinary medicine, 11-KP has been utilized in treating conditions such as ketosis in cattle.

Clinical Observations:

- A case involving a cow with mild ketosis showed recovery within 24 hours post-treatment with a single dose of 4 g of 11-KP. More severe cases required additional treatment .

Analytical Techniques for Study

The application of nuclear magnetic resonance (NMR) spectroscopy has facilitated the structural analysis of 11-KP and its interactions with other biomolecules. This technique allows researchers to understand better the metabolic pathways involving this compound.

NMR Findings:

- Studies using NMR have provided insights into the sequential assignments of molecules related to steroid metabolism, including 11-KP .

Summary Table of Applications

Mecanismo De Acción

11-Ketoprogesterone exerts its effects primarily through interactions with membrane glucocorticoid receptors . It is reported to be devoid of androgenic, estrogenic, and progestogenic activity, which makes it unique among steroids . It also acts as a weak negative allosteric modulator of the GABA A receptor .

Comparación Con Compuestos Similares

Comparative Structural Analysis

Structurally, 11KP4 differs from other C11-modified progestogens by its 11-keto moiety. Key structural analogs include:

- 11α-Hydroxyprogesterone (11αOHP4) : Hydroxyl group at C11α.

- 11β-Hydroxyprogesterone (11βOHP4) : Hydroxyl group at C11β.

- 11-Ketodihydroprogesterone (11KDHP4) : Saturated A-ring (5α-reduced) with a C11-keto group.

These structural variations influence receptor binding, metabolic stability, and biological activity. For instance, 11αOHP4 lacks significant affinity for progesterone receptors (PR) but inhibits 11βHSD2, modulating local glucocorticoid activity .

Enzymatic Interactions and Metabolic Pathways

Key Enzymes and Reactions

- 11βHSD Isoforms: 11βHSD2 oxidizes 11βOHP4 to 11KP4, while 11βHSD1 reduces 11KP4 to 11βOHP4 .

Backdoor Pathway :

11KP4 is metabolized to 11-ketodihydrotestosterone (11KDHT), a potent androgen, via 5α-reductase and 3α-hydroxysteroid dehydrogenase in prostate cancer cells . This pathway is distinct from 11βOHP4, which is primarily metabolized to cortisol in the adrenal gland .

Comparative Metabolic Roles

Functional Comparisons in Disease Models

Glycosuria Modulation

In partially depancreatized rats, 11KP4 and 11αOHP4 exhibited weaker glycosuria inhibition compared to 11βOHP4, which showed potent anti-diabetic effects at high doses (10 mg/day) .

Androgenic Activity

- Prostate Cancer : 11KP4 is detected in prostate tissue of BPH patients and converts to 11KDHT, activating androgen receptor (AR)-mediated pathways .

- PCOS : 11KP4 levels correlate with hyperandrogenism in polycystic ovary syndrome (PCOS), though it is less predictive than 11-ketotestosterone (11KT) .

Lung Maturation

Clinical and Therapeutic Implications

- Prostate Cancer : 11KP4-derived 11KDHT may drive resistance to androgen deprivation therapy, suggesting 11βHSD2 as a therapeutic target .

- CAH: Elevated 11KP4 in 21-hydroxylase deficiency correlates with adrenal-derived androgen excess, though its diagnostic utility is secondary to 11-oxygenated androgens like 11KT .

Actividad Biológica

11-Ketoprogesterone (11KP4) is a steroid hormone that plays a significant role in various biological processes, particularly in the context of adrenal steroidogenesis and androgen metabolism. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, physiological relevance, and implications in clinical conditions such as prostate cancer and congenital adrenal hyperplasia.

Overview of this compound

This compound is a metabolite derived from progesterone through the action of 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2). This conversion is crucial as it affects the bioavailability and activity of other steroids, particularly androgens. The enzymatic pathways involving 11KP4 are pivotal in understanding its role in the endocrine system.

Steroid Hormone Activity

11KP4 exhibits biological activity primarily through its interaction with androgen receptors (AR). It has been shown to activate AR at concentrations comparable to testosterone, making it an important player in androgen signaling pathways. Research indicates that 11-ketotestosterone (11KT), a potent androgen derived from 11KP4, can activate AR with an effective concentration (EC50) around 0.74 nmol/L, compared to testosterone's EC50 of approximately 0.22 nmol/L .

Physiological Relevance

Circulating Levels

In healthy individuals, circulating levels of 11KT can be significantly higher than those of testosterone, especially during periods of adrenarche in females . In patients with conditions such as congenital adrenal hyperplasia (CAH), particularly due to 21-hydroxylase deficiency, levels of 11KT can be three times higher than normal . This elevation correlates with increased androgenization and related clinical symptoms.

Role in Prostate Cancer

In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the persistence of 11-oxygenated androgens like 11KT after androgen deprivation therapy (ADT) raises concerns about their role in disease progression. These steroids may drive AR activation and contribute to tumor growth despite low testosterone levels .

Enzymatic Pathways

The metabolism of 11KP4 involves several key enzymes:

- Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) : This enzyme catalyzes the hydroxylation of 11KP4 to produce downstream steroid hormones but does not facilitate further conversion into active androgens .

- 11β-Hydroxysteroid Dehydrogenases (11βHSD1 and 11βHSD2) : These enzymes play critical roles in the interconversion between active and inactive steroid forms. Specifically, 11βHSD2 converts progesterone to 11KP4, while 11βHSD1 can reverse this reaction .

Table: Key Studies on the Biological Activity of this compound

| Study | Findings | Relevance |

|---|---|---|

| Storbeck et al. (2013) | Identified high levels of 11KT in CRPC patients | Suggests potential role in disease progression |

| Turcu et al. (2016) | Found elevated levels of 11KT in CAH patients | Indicates importance in diagnosing hyperandrogenic conditions |

| Snaterse et al. (2022) | Demonstrated AR activation by 11KT at low concentrations | Highlights its significance as an androgenic agent |

Clinical Implications

The biological activity of 11KP4 has substantial implications for understanding conditions like PCOS and CAH. In PCOS, monitoring levels of 11KT can provide insights into androgenization when testosterone levels appear normal . In CAH, elevated levels serve as biomarkers for disease severity and treatment efficacy.

Q & A

Q. What microbial transformation pathways are observed for 11-ketoprogesterone, and how are the resulting metabolites structurally characterized?

Microbial biotransformation of this compound by Fusarium lini yields diverse oxidative metabolites through pathways such as Δ¹,²-dehydrogenation, hydroxylation, and Baeyer-Villiger oxidation. Structural characterization employs spectroscopic techniques:

- NMR spectroscopy (¹H and ¹³C) identifies functional groups and stereochemistry .

- HREI-MS confirms molecular formulas (e.g., m/z 358.1722 for metabolite 5) .

- UV/IR spectroscopy detects conjugated carbonyl systems (λmax ~239 nm) and hydroxyl/ester groups (e.g., IR absorption at 3405 cm⁻¹) .

- Comparative analysis with known compounds validates novel structures .

Q. Which spectroscopic methods are critical for confirming the stereochemistry of hydroxylated this compound derivatives?

Stereochemical assignments rely on:

- NOESY correlations : e.g., H-17 (δ 3.69) with H-14 (δ 1.95) in metabolite 9 confirms spatial proximity .

- Optical rotation data : Specific rotations (e.g., [α]²⁵D = +239° for metabolite 6) differentiate enantiomers .

- ¹³C NMR chemical shifts : Upfield/downfield shifts indicate hydroxylation sites (e.g., C-20 reduction in metabolites 10–11) .

Q. How do 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms influence the biosynthesis of this compound and related C11-oxy steroids?

11β-HSD2 catalyzes the oxidation of 11β-hydroxyprogesterone to this compound, a precursor for 11-ketodihydrotestosterone (11-KDHT) in the "backdoor" androgen pathway. In vitro assays using transfected cell lines (e.g., LNCaP) and isotopic tracing validate enzymatic activity .

Q. What fermentation conditions optimize the biotransformation of this compound in fungal models?

- Medium composition : Glucose, glycerol, peptone, and yeast extract in distilled H₂O .

- Incubation parameters : 25–26°C, 128 rpm agitation, 14-day duration .

- Substrate delivery : Dissolve this compound in acetone for even distribution .

Q. How can researchers distinguish between regioisomers of dihydroxylated this compound metabolites?

- ¹H NMR coupling constants : J = 10.2 Hz for Δ¹,² double bonds .

- HRMS fragmentation patterns : m/z 160 (base peak) in metabolite 5 indicates side-chain cleavage .

- Comparative TLC/Rf values : Silica gel chromatography with petroleum ether/chloroform gradients resolves polar derivatives .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of this compound metabolites be resolved experimentally?

- X-ray crystallography : Resolves ambiguous NOESY data (e.g., C-16α vs. C-16β hydroxylation) .

- Chiral chromatography : Separates epimers like 15α,20R- and 15α,20S-dihydroxy derivatives (metabolites 10–11) .

- Isotopic labeling : Tracks hydrogen migration during enzymatic reductions .

Q. What strategies address non-stereospecific enzymatic reduction of this compound’s C-20 ketone group?

- Enzyme engineering : Modifies F. lini oxidoreductases to favor R/S configurations .

- Computational docking : Predicts binding affinities of ketoprogesterone to microbial enzymes .

- Kinetic analysis : Measures reduction rates for R vs. S isomers using LC-MS .

Q. Why does this compound resist reduction at the C-11 ketone position during microbial biotransformation?

- Steric hindrance : The C-11 ketone’s planar geometry limits enzyme access .

- Electronic effects : Conjugation with Δ¹,² double bonds stabilizes the ketone .

- Enzyme specificity : F. lini oxidoreductases preferentially target C-17/C-20 over C-11 .

Q. How do Baeyer-Villiger monooxygenases (BVMOs) in F. lini mediate lactone formation from this compound?

- Substrate docking : BVMOs bind the C-11 ketone, inducing nucleophilic oxygen insertion .

- LC-MS/MS monitoring : Detects intermediates like 15α,17β-dihydroxy-androsta-1,4-diene-3,11-dione-17-acetate .

- pH optimization : Maintains enzyme activity during long-term fermentation (pH 6.5–7.0) .

Q. What experimental models validate the androgenic activity of this compound derivatives in prostate cancer?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.